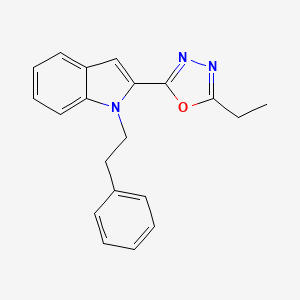

2-ethyl-5-(1-phenethyl-1H-indol-2-yl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-ethyl-5-[1-(2-phenylethyl)indol-2-yl]-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O/c1-2-19-21-22-20(24-19)18-14-16-10-6-7-11-17(16)23(18)13-12-15-8-4-3-5-9-15/h3-11,14H,2,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHEJFYKBMUWHNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Ethyl-5-(1-phenethyl-1H-indol-2-yl)-1,3,4-oxadiazole is a synthetic compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is characterized by the presence of an indole moiety and an oxadiazole ring. The structural formula can be represented as follows:

Biological Activity Overview

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. Here, we summarize key findings related to the biological activity of this compound.

Anticancer Activity

Research has demonstrated that oxadiazole derivatives possess significant anticancer properties. For example:

- Cytotoxicity Studies : In vitro studies showed that derivatives of 1,3,4-oxadiazoles exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures displayed IC50 values ranging from 0.12 to 2.78 µM against MCF-7 and A549 cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.12 |

| Compound B | A549 | 2.78 |

The mechanism by which this compound exerts its effects may involve:

- Apoptosis Induction : Similar compounds have been shown to increase p53 expression and activate caspase pathways leading to apoptosis in cancer cells .

Antimicrobial Activity

Oxadiazole derivatives have also been evaluated for their antimicrobial properties:

- Antibacterial Activity : Studies indicated that certain oxadiazoles exhibited effective antibacterial activity against gram-positive bacteria with minimum inhibitory concentrations (MIC) as low as 7.9 µg/mL .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound C | Staphylococcus aureus | 7.9 |

Case Study 1: Antitumor Efficacy

A study involving a series of oxadiazole derivatives demonstrated that modifications in the phenyl ring significantly influenced their anticancer activity. One derivative showed comparable efficacy to Tamoxifen in inhibiting MCF-7 cell proliferation .

Case Study 2: Antimycobacterial Activity

Another investigation focused on the antimycobacterial properties of oxadiazole derivatives against Mycobacterium tuberculosis. A compound similar to our target exhibited potent activity with an MIC of 62.5 µg/mL .

Scientific Research Applications

Key Properties

- Molecular Weight : 318.41 g/mol

- Chemical Formula : C19H22N4O

- Functional Groups : Indole, oxadiazole

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of oxadiazole derivatives. For instance, a study on various 1,3,4-oxadiazoles demonstrated their cytotoxic effects against glioblastoma cell lines. The synthesized compounds showed significant inhibition of cell proliferation and induced apoptosis in cancer cells through DNA damage mechanisms .

Case Study: Glioblastoma Cell Lines

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 5b | 11.20 | Induces apoptosis |

| 5d | 15.73 | DNA damage |

| 5m | 27.66 | Cell cycle arrest |

Anti-Diabetic Activity

In vivo studies using genetically modified Drosophila melanogaster models indicated that certain oxadiazole derivatives significantly lowered glucose levels, suggesting their potential as anti-diabetic agents .

Case Study: Drosophila Model

| Compound | Glucose Reduction (%) | Observational Notes |

|---|---|---|

| 5d | 35 | Significant reduction |

| 5f | 30 | Moderate effect |

Antimicrobial Properties

Oxadiazoles have also been evaluated for their antimicrobial activity against various bacterial strains. A mini-review discussed the synthesis of novel oxadiazole derivatives that exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Activity

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4-acetyl-2-thio-1,3,4-oxadiazole | Staphylococcus aureus | 18 |

| 5-methylisoxazole | Escherichia coli | 15 |

Chemical Reactions Analysis

Cyclodehydration of Acylhydrazides

A common method involves cyclodehydration of acylhydrazides using phosphorus oxychloride (POCl₃) as a cyclizing agent. For example:

-

Reaction : Acylhydrazide + POCl₃ → 1,3,4-oxadiazole

-

Conditions : Reflux for 6–7 hours, followed by neutralization with NaHCO₃ .

This method is widely used for synthesizing 5-substituted oxadiazoles.

Oxidative Cyclization of Semicarbazones

Semicarbazones (from aldehydes and semicarbazide) undergo oxidative cyclization with oxidants like bromine or hypervalent iodine reagents:

-

Reaction : Semicarbazone + bromine → Oxadiazole

-

Conditions : Acetic acid/alkaline medium .

This method is effective for producing 2-amino-substituted oxadiazoles.

Formation of the Oxadiazole Core

The oxadiazole ring can be synthesized via cyclodehydration of an acylhydrazide (e.g., derived from a phenethyl-substituted indole hydrazide). For example:

-

Hydrazide Preparation : Phenethyl-indole aldehyde reacts with hydrazine hydrate to form an acylhydrazide.

-

Cyclization : Treatment with POCl₃ under reflux generates the oxadiazole core .

Phenethyl Substitution

The phenethyl group at the indole position could be introduced through:

-

Friedel-Crafts Alkylation : Phenethyl bromide reacts with indole in the presence of a Lewis acid.

-

Cross-Coupling Reactions : Palladium-catalyzed coupling (e.g., Suzuki) to attach the phenethyl moiety.

Cyclodehydration via POCl₃

Phosphorus oxychloride acts as both a dehydrating agent and a Lewis acid, facilitating the elimination of water to form the oxadiazole ring .

Oxidative Cyclization

Oxidants like bromine or hypervalent iodine reagents (e.g., Oxone) catalyze the cyclization of semicarbazones, leading to oxadiazole formation with high yields (up to 97%) .

Alkylation Reactions

Alkylation of oxadiazole thiol derivatives with alkyl halides (e.g., 1,2-dibromoethane) introduces alkyl groups under basic conditions .

Biological Activity Trends

While specific data for the target compound is unavailable, oxadiazole derivatives often exhibit:

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Oxadiazoles with Indole Moieties

Table 1: Key Structural and Functional Differences

Key Observations:

- Substituent Position on Indole : The target compound’s indole is substituted at the 2-position, whereas analogs like those in and feature 3-position indole substitution. This positional difference may alter binding modes to biological targets due to steric and electronic effects.

- Phenethyl vs. This could improve membrane permeability or target affinity.

- Oxadiazole Isomerism : 1,3,4-Oxadiazoles (target compound) are more aromatic and metabolically stable than 1,2,4-oxadiazoles (), which may influence pharmacokinetic properties .

Antifungal and Herbicidal Activity

- 1,3,4-Oxadiazole Thioethers (e.g., Compound 5g) : Exhibit >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL. The thioether moiety and trifluoromethyl group enhance interactions with fungal SDH enzymes .

Cytotoxicity and Anticancer Potential

- 2-((1H-Indol-3-yl)methyl)-5-alkyl-oxadiazoles : Show moderate cytotoxicity (IC₅₀ 10–50 μM) against breast and lung cancer cell lines. Alkyl chains longer than C₄ improve activity due to increased membrane interaction .

- Target Compound : The phenethyl group’s bulkiness may hinder optimal binding to tubulin or kinases, but the indole’s planar structure could facilitate DNA intercalation, a common anticancer mechanism .

Antimicrobial Activity

- 5-(Naphthyloxymethyl)-1,3,4-oxadiazoles : Display moderate activity against Candida krusei (MIC 64 μg/mL). The naphthyl group’s π-stacking capability is critical for binding .

Q & A

Basic: What are the optimal synthetic routes for synthesizing 1,3,4-oxadiazole derivatives containing indole moieties?

Methodological Answer:

The synthesis typically involves cyclization of hydrazide precursors with carbon disulfide under alkaline conditions. For example, 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol derivatives are synthesized by refluxing 2-(1H-indol-3-yl)acetohydrazide with carbon disulfide and potassium hydroxide in ethanol for 6 hours, followed by acidification to precipitate the product . Modifications to the indole or oxadiazole substituents require tailored reagents (e.g., phenethyl bromide for phenethylation) and reaction optimization (e.g., solvent polarity, temperature) to improve yields.

Basic: Which spectroscopic and analytical techniques are essential for confirming the structure of 1,3,4-oxadiazole derivatives?

Methodological Answer:

Key techniques include:

- 1H-NMR : To confirm substituent positions (e.g., indole proton signals at δ 6.5–8.5 ppm, oxadiazole ring protons absent due to aromaticity) .

- EI-MS : For molecular ion ([M]+) and fragmentation patterns (e.g., loss of ethyl or phenethyl groups) .

- Elemental Analysis : To validate purity and stoichiometry (e.g., C, H, N, S content) .

- IR Spectroscopy : Identification of functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹) .

Advanced: How do structural modifications (e.g., alkylation, aryl substitution) influence the biological activity of 1,3,4-oxadiazole derivatives?

Methodological Answer:

Substituents modulate activity by altering electronic properties and steric bulk:

- Electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial activity by increasing electrophilicity and target binding .

- Phenethyl/indole moieties improve lipophilicity, aiding membrane penetration in anticancer assays .

- Thiol (-SH) groups enable disulfide bond formation with cysteine residues in enzymes, as seen in urease inhibition studies .

Contradiction Note: Some derivatives show low activity despite favorable substituents, possibly due to poor solubility or metabolic instability, requiring stability assays (e.g., HPLC monitoring) .

Advanced: What computational strategies are employed to predict the binding affinity of oxadiazole derivatives with biological targets?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina evaluates interactions (e.g., hydrogen bonding with active-site residues, π-π stacking with aromatic amino acids) .

- Pharmacophore Modeling : Identifies critical features (e.g., hydrogen bond acceptors on the oxadiazole ring) for antimycobacterial activity .

- MD Simulations : Assess binding stability over time (e.g., RMSD < 2 Å for 50 ns trajectories) .

Advanced: How can researchers resolve discrepancies in reported antimicrobial efficacy across oxadiazole derivatives?

Methodological Answer:

Discrepancies arise from variations in:

- Assay Conditions : Standardize MIC testing (e.g., broth microdilution per CLSI guidelines) to compare activity .

- Bacterial Strains : Use isogenic mutant libraries to isolate target-specific effects (e.g., trans-translation machinery in E. coli) .

- Structural Data : Correlate activity with substituent position (e.g., para-substituted aryl groups show higher potency than ortho) .

Basic: What reaction conditions optimize the introduction of thiol groups into oxadiazole rings?

Methodological Answer:

Thiolation is achieved via:

- Cyclocondensation : Hydrazides reacted with CS₂ in ethanol/KOH under reflux (6–8 h) .

- Post-synthetic Modification : Thiol-ene "click" reactions with alkenes under UV light .

- Acid Catalysis : HCl-mediated protonation to stabilize intermediates during thione formation .

Advanced: What biochemical pathways are targeted by 1,3,4-oxadiazole derivatives in anticancer studies?

Methodological Answer:

Mechanisms include:

- Enzyme Inhibition : Modulation of glycogen synthase kinase-3β (GSK-3β) via competitive binding to the ATP pocket .

- ROS Induction : Thiol-containing derivatives generate reactive oxygen species, triggering apoptosis in cancer cells .

- DNA Intercalation : Planar aromatic systems (e.g., indole-oxadiazole hybrids) disrupt DNA replication .

Advanced: How do electronic effects of substituents impact the stability of oxadiazole-thione intermediates?

Methodological Answer:

- Electron-donating groups (e.g., -OCH₃) stabilize intermediates via resonance but may reduce reactivity .

- Steric hindrance (e.g., bulky aryl groups) slows degradation but complicates purification .

- pH Sensitivity : Thione tautomerization (e.g., keto-enol equilibrium) is pH-dependent; buffered conditions (pH 6–7) enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.